Lisinopril is a synthetic peptide derivative classified as a long-acting angiotensin-converting enzyme (ACE) inhibitor. [] Its chemical name is (S)-1-[N-(1-carboxy-3-phenylpropyl)-L-lysyl]-L-proline dihydrate. [] In scientific research, lisinopril serves as a valuable tool for investigating the renin-angiotensin system (RAS) and its role in various physiological and pathological processes.
Lisinopril is classified as an angiotensin-converting enzyme inhibitor (ACE inhibitor). It was first approved for use in the United States in 1987 and is marketed under various brand names, including Prinivil and Zestril. The compound is synthesized from L-lysine and other reagents through several chemical reactions that form its unique structure.
The synthesis of lisinopril typically begins with L-lysine, which is reacted with ethyl trifluoroacetate to yield N6-trifluoroacetyl-L-lysine. This intermediate is then subjected to further reactions involving condensation with various agents to form lisinopril.
For instance, one method includes the reaction of carboxy-protected lisinopril with acyl-L-lysine in the presence of condensing agents like dicyclohexylcarbodiimide. The synthesis conditions can vary significantly, including solvent choice (e.g., tetrahydrofuran or dichloromethane) and temperature control ranging from 10 to 70 degrees Celsius .
Lisinopril has the chemical formula and a molecular weight of approximately 405.5 g/mol. Its structure is characterized by a pyrrole ring, a carboxylic acid group, and multiple amine functionalities that facilitate its interaction with the angiotensin-converting enzyme.
The three-dimensional conformation of lisinopril allows it to effectively bind to the active site of the enzyme, inhibiting its function. Crystallographic studies have revealed that lisinopril forms stable complexes with metal ions such as zinc, which can influence its pharmacological activity .
Lisinopril undergoes various chemical reactions that are critical for its synthesis and stability. Key reactions include:
Lisinopril's primary mechanism of action involves the inhibition of angiotensin-converting enzyme, leading to decreased production of angiotensin II, a potent vasoconstrictor. This inhibition results in:
The pharmacodynamic effects are observed within hours of administration, with peak effects typically occurring within 6 to 8 hours after dosing .
Lisinopril exhibits several notable physical and chemical properties:
Analytical methods such as high-performance liquid chromatography (HPLC) are commonly employed to assess its purity and concentration in pharmaceutical formulations .
Lisinopril's primary application lies in the management of hypertension and heart failure. Additionally, it has been explored in various research contexts:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3